Carbonofluoridic acid
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Overview
Description
Carbonofluoridic acid is a chemical compound with the molecular formula CHFO2. It contains a carbon atom bonded to a fluorine atom and a hydroxyl group, making it a unique member of the carboxylic acid family
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonofluoridic acid can be synthesized through several methods:
Oxidation of Fluorinated Alcohols: One common method involves the oxidation of fluorinated alcohols using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Fluorinated Nitriles: Another method is the hydrolysis of fluorinated nitriles under acidic or basic conditions.
Carboxylation of Fluorinated Grignard Reagents: This involves the reaction of fluorinated Grignard reagents with carbon dioxide (CO2) followed by protonation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents to minimize waste and by-products .
Chemical Reactions Analysis
Types of Reactions
Carbonofluoridic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carbonyl compounds.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Fluorinated alcohols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Carbonofluoridic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which carbonofluoridic acid exerts its effects involves the interaction of its fluorine atom with various molecular targets. The fluorine atom can form strong hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity or altering their structure . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Fluoroacetic acid: Similar in structure but contains an additional carbon atom.
Trifluoroacetic acid: Contains three fluorine atoms instead of one.
Fluorobenzoic acid: Contains a benzene ring with a fluorine substituent.
Uniqueness
Carbonofluoridic acid is unique due to its specific combination of a single fluorine atom and a hydroxyl group attached to a carbon atom. This structure imparts distinct chemical properties, such as increased acidity and reactivity compared to other fluorinated acids .
Properties
IUPAC Name |
carbonofluoridic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHFO2/c2-1(3)4/h(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDBNWQRPYOPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591660 |
Source
|
Record name | Carbonofluoridic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.016 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35576-88-6 |
Source
|
Record name | Carbonofluoridic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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